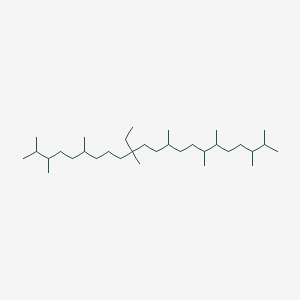

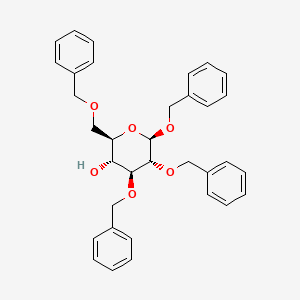

![molecular formula C₁₂H₁₆ClNO₂ B1139772 (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride CAS No. 858517-21-2](/img/structure/B1139772.png)

(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as Naxagolide Hydrochloride . It is a potent and selective dopamine D2 agonist . The compound is an analogue of Naxagolide Hydrochloride .

Synthesis Analysis

A sensitive and specific gas chromatographic/mass spectrometric assay procedure has been developed for the determination of this dopamine agonist at low picogram per millilitre levels in human plasma . The method comprises an extraction of the agonist from human plasma and subsequent derivatization of the phenolic functionality with pentafluoropropionic anhydride .Molecular Structure Analysis

The molecular formula of this compound is C15H21NO2.HCl . The InChI representation of the molecule is InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12 (17)5-3-11 (13)4-6-14 (15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 .Chemical Reactions Analysis

The compound is involved in a reaction where it is extracted from human plasma and then derivatized with pentafluoropropionic anhydride . This reaction is part of the assay procedure developed to determine the levels of the dopamine agonist in human plasma .Physical And Chemical Properties Analysis

The compound is slightly soluble in methanol . It appears as an off-white to pale orange solid . It should be stored at 2-8°C .科学研究应用

Use as a Dopamine Agonist : This compound is a potent dopamine agonist. A study developed a sensitive and specific gas chromatographic/mass spectrometric assay for determining its levels at low picogram per millilitre levels in human plasma (Musson et al., 1988).

Application in Medical Imaging : It is used as a dopamine D3-preferring agonist radiopharmaceutical for positron emission tomography (PET) imaging. This has involved synthesis methods using supercritical fluid chromatography and modifications for consistent preparation (Shoup et al., 2014).

Facilitation of Clinical PET Studies : The compound is used in clinical PET studies as a high-affinity state dopamine D2/3 receptor ligand. Methods have been developed to support its clinical application, including manufacturing and QC testing processes (Plisson et al., 2012).

Role in Diabetes Research : It has been examined for assessing β-cell mass in patients with Type 1 Diabetes, offering insights into novel diagnostic approaches (Bini et al., 2020).

Synthesis and Absolute Configurations Studies : Research has been conducted on the synthesis and configurations of Hexahydro‐Naphthoxazines, which are rigid congeners of this compound, demonstrating its importance in studying adrenergic drugs (Perrone et al., 1983).

Pharmacological Evaluation : The compound's analogues have been studied for their potency and selectivity for dopamine receptors, contributing significantly to the understanding of dopamine-related treatments (van Vliet et al., 2000).

属性

IUPAC Name |

(10bS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11?,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTHSLBOCJXONG-MMFRDWCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)O)[C@H]3C1NCCO3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

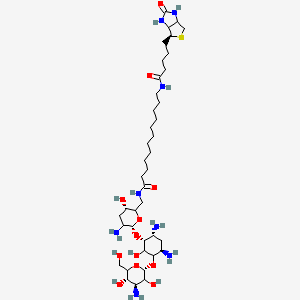

![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)

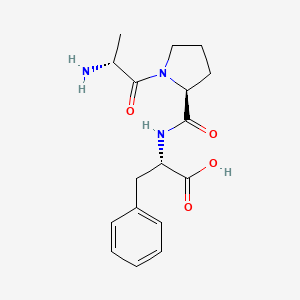

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)